N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H21N3O5S2 and its molecular weight is 375.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Oxazolidinones, as represented by compounds like U-100592 and U-100766, have shown potent in vitro antibacterial activities against a wide range of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These compounds inhibit bacterial protein synthesis through a unique mechanism, demonstrating effectiveness against strains resistant to other antibiotics (Zurenko et al., 1996). Another novel oxazolidinone agent, MRX-I, has been highlighted for its high activity against Gram-positive pathogens with a markedly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), addressing key safety concerns of earlier oxazolidinones (Gordeev & Yuan, 2014).
Chemical Synthesis
Advancements in the synthesis of oxazolidinone compounds and their derivatives have been demonstrated through various methodologies. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, facilitating the arylation of lactams and oxazolidinones, including those with less reactive (hetero)aryl chlorides (De, Yin, & Ma, 2017). This showcases the compound's role in enhancing the efficiency of chemical reactions to synthesize oxazolidinone derivatives.
Structure-Activity Relationships
Research on oxazolidinone derivatives has extended into exploring their structure-activity relationships, particularly in the context of developing antibacterial agents with improved safety profiles. For example, the identification of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents has provided insights into minimizing the activity against monoamine oxidase A, a common side effect of such compounds. This research supports the ongoing development of oxazolidinones with an enhanced safety profile while maintaining or improving their antibacterial efficacy (Reck et al., 2005).
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-10(2)8-15-13(18)14(19)16-9-11-17(5-6-22-11)24(20,21)12-4-3-7-23-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHKITSMMBPOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.